(2-Oxopyrrolidin-1-yl)methyl acetate
Overview
Description
(2-Oxopyrrolidin-1-yl)methyl acetate is an organic compound with the molecular formula C7H11NO3. It is a colorless liquid with a distinctive odor and is used primarily as an intermediate in organic synthesis. This compound is known for its role in the synthesis of various pyrrolidine derivatives, which are important in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Oxopyrrolidin-1-yl)methyl acetate is typically synthesized through an esterification reaction. The common method involves reacting 2-oxopyrrolidine-1-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under heating conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Oxopyrrolidin-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2-Oxopyrrolidin-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological conditions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Oxopyrrolidin-1-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various pathways, influencing cellular functions and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-2-(1-cyclohexen-1-yl)acetate
- (1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride
- (4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Uniqueness
(2-Oxopyrrolidin-1-yl)methyl acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of pyrrolidine derivatives sets it apart from other similar compounds. Additionally, its applications in medicinal chemistry and organic synthesis highlight its versatility and importance .
Properties
IUPAC Name |
(2-oxopyrrolidin-1-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-6(9)11-5-8-4-2-3-7(8)10/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBNSJAWJRSCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491265 | |
Record name | (2-Oxopyrrolidin-1-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109071-38-7 | |
Record name | (2-Oxopyrrolidin-1-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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